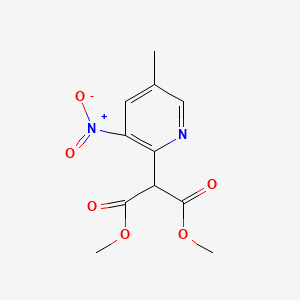

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate

Description

Properties

IUPAC Name |

dimethyl 2-(5-methyl-3-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-6-4-7(13(16)17)9(12-5-6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUFJNIXIWWCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate typically involves the nitration of a pyridine derivative followed by esterification. One common method includes the following steps:

Nitration: The starting material, 5-methylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Esterification: The nitrated product is then reacted with dimethyl malonate in the presence of a base such as sodium ethoxide to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

Reduction: 2-(5-methyl-3-aminopyridin-2-yl)malonate.

Substitution: Various substituted malonates depending on the nucleophile used.

Hydrolysis: 2-(5-methyl-3-nitropyridin-2-yl)malonic acid.

Scientific Research Applications

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate has several applications in scientific research:

Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate depends on its specific application. In pharmaceutical research, it may act by inhibiting certain enzymes or interacting with specific receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate: Similar structure but with different substitution pattern on the pyridine ring.

Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate: Contains a bromine atom instead of a methyl group.

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate: Contains a chlorine atom instead of a methyl group.

Uniqueness

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a nitro group and a malonate ester moiety makes it a versatile intermediate in organic synthesis .

Biological Activity

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is an organic compound notable for its unique structural features, including a malonate moiety and a nitropyridine derivative. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₃O₄

- Molecular Weight : 254.20 g/mol

- Functional Groups : Nitro group, malonate ester

The presence of the nitro group is significant as it can undergo bioreduction to form reactive intermediates that may interact with proteins or enzymes, potentially altering their function.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites, thereby blocking substrate access.

- Reactive Intermediates Formation : Upon reduction, the nitro group can yield reactive species that interact with cellular macromolecules, leading to alterations in cellular signaling pathways.

- Modulation of Biological Pathways : The compound's structural features may allow it to modulate pathways involved in cancer and antimicrobial resistance .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. This activity is often linked to the ability of the nitro group to disrupt bacterial cell wall synthesis or interfere with nucleic acid function.

Anticancer Potential

Studies have suggested that the compound may possess anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells through the inhibition of specific kinases or other regulatory proteins involved in cell proliferation .

Research Findings and Case Studies

Several studies have explored the biological activities associated with this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound could induce apoptosis through caspase activation pathways, leading to increased cell death in treated cancer cells .

- Comparative Studies : Similar compounds have been compared to assess their efficacy and selectivity against various biological targets. For example, derivatives with different substituents on the nitropyridine ring have shown varying degrees of enzyme inhibition and cytotoxicity .

Q & A

Q. What strategies ensure reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.